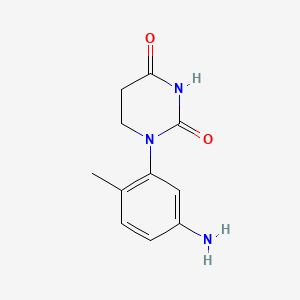
1-(5-Amino-2-methyl-phenyl)hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione typically involves the condensation of 5-amino-2-methylphenyl with appropriate diazinane derivatives under controlled conditions. The reaction often requires the presence of a base, such as 1,4-dimethyl piperazine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
科学研究应用
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in developing new drugs, particularly for its antimicrobial activity.
Industry: Utilized in the production of various chemical products and as a precursor in the synthesis of other compounds
作用机制
The mechanism by which 1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The antioxidant activity is due to its ability to scavenge free radicals and prevent oxidative damage .
相似化合物的比较
Similar Compounds
N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine: Known for its antimicrobial and antioxidant properties.
Imatinib Intermediate: Used in the synthesis of the anticancer drug imatinib
Uniqueness
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione stands out due to its unique diazinane structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-(5-amino-2-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-3-8(12)6-9(7)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16) |
InChI 键 |
SGHKCMCNVGUSJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















